![molecular formula C18H22N4O2 B2704218 (4-Butoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176202-13-2](/img/structure/B2704218.png)
(4-Butoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Butoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-8055, is a novel small molecule inhibitor that targets the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. The dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Scientific Research Applications
- Butoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been investigated for its ability to inhibit cell proliferation in human chronic myeloid leukemia (CML) cells . Specifically, the compound (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) demonstrated potent antiproliferative activity, surpassing the efficacy of STI-571 (imatinib mesylate), a well-known Bcr-Abl tyrosine kinase inhibitor used in CML treatment.
- Due to its structural similarity to STI-571, Butoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone may also exhibit protein kinase inhibitory properties . Protein kinases play crucial roles in cellular signaling pathways, making them attractive targets for drug development.
Antiproliferative Effects in Chronic Myeloid Leukemia (CML) Cells
Protein Kinase Inhibition
properties
IUPAC Name |
(4-butoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-3-11-24-16-7-5-14(6-8-16)17(23)22-12-15(13-22)21-18-19-9-4-10-20-18/h4-10,15H,2-3,11-13H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXIXMKFVFURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.